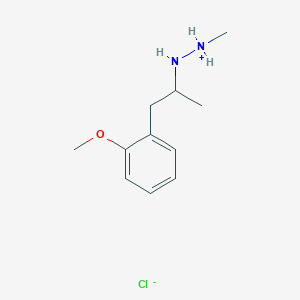
2-Propenamide, 3-phenyl-N-1-piperidinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, 3-phenyl-N-1-piperidinyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fentanyl, a potent synthetic opioid that is commonly used for pain management. However,
Mecanismo De Acción
Fentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals, leading to pain relief. Fentanyl also produces a sense of euphoria and relaxation, which can be addictive.
Biochemical and Physiological Effects:
Fentanyl has several biochemical and physiological effects on the body. It can cause respiratory depression, which can be fatal in high doses. Fentanyl can also cause nausea, vomiting, and constipation. Long-term use of Fentanyl can lead to physical dependence and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fentanyl has several advantages for lab experiments. It is a potent and selective opioid receptor agonist, making it an ideal reference compound for the development of new synthetic opioids. However, Fentanyl's potency can also be a limitation in lab experiments, as it can cause significant respiratory depression and other side effects in animal models.
Direcciones Futuras
There are several future directions for research on Fentanyl. One area of research is the development of new synthetic opioids that are less addictive and have fewer side effects than Fentanyl. Another area of research is the study of Fentanyl's effects on the immune system and inflammation, which could lead to the development of new treatments for chronic pain and other inflammatory conditions.
Conclusion:
In conclusion, Fentanyl is a potent synthetic opioid that has several potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on Fentanyl could lead to the development of new treatments for chronic pain and other inflammatory conditions.
Métodos De Síntesis
Fentanyl is synthesized by the reaction of N-phenyl-N-propanamide with propionyl chloride in the presence of piperidine. This reaction produces Fentanyl, which is then purified and used for further research.
Aplicaciones Científicas De Investigación
Fentanyl has been extensively studied for its potential applications in various fields, including medicine, chemistry, and pharmacology. In medicine, Fentanyl is used as a powerful painkiller for patients with chronic pain or undergoing surgery. In chemistry, Fentanyl is used as a reference compound for the development of new synthetic opioids. In pharmacology, Fentanyl is used to study the mechanisms of opioid receptors and their interactions with other drugs.
Propiedades
Número CAS |
100908-68-7 |
|---|---|
Nombre del producto |
2-Propenamide, 3-phenyl-N-1-piperidinyl- |
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-piperidin-1-ylprop-2-enamide |
InChI |
InChI=1S/C14H18N2O/c17-14(15-16-11-5-2-6-12-16)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,15,17)/b10-9+ |
Clave InChI |
FOTGLNLCAHKSQF-MDZDMXLPSA-N |
SMILES isomérico |
C1CCN(CC1)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1CCN(CC1)NC(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
C1CCN(CC1)NC(=O)C=CC2=CC=CC=C2 |
Sinónimos |
2-Propenamide, 3-phenyl-N-1-piperidinyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



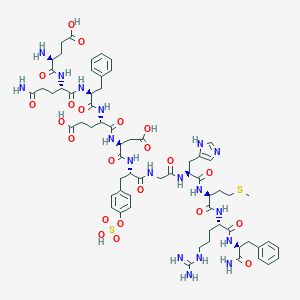
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)

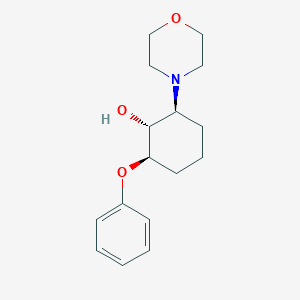


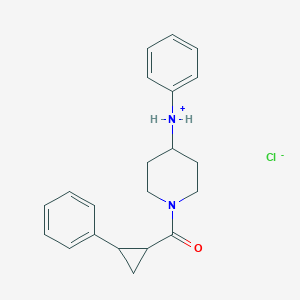
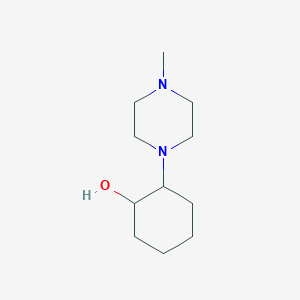

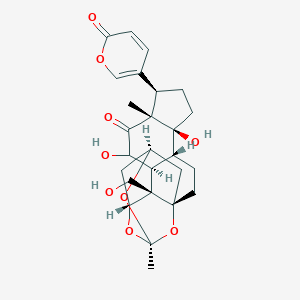
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
